4-Bromo-5-chloro-2-methylphenylisothiocyanate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-methylphenylisothiocyanate typically involves the reaction of 4-Bromo-5-chloro-2-methylphenylamine with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle hazardous reagents like thiophosgene .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-2-methylphenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.
Solvents: Reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran.
Temperature: Reaction temperatures can vary but are often maintained at room temperature to slightly elevated temperatures.
Major Products
Scientific Research Applications
4-Bromo-5-chloro-2-methylphenylisothiocyanate is used in various scientific research applications, including:
Proteomics: The compound is used in the study of protein structures and functions.
Chemical Biology: It serves as a reagent for the modification of biomolecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-methylphenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity is exploited in proteomics to label and identify proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methylphenylisothiocyanate
- 5-Chloro-2-methylphenylisothiocyanate
- 4-Bromo-5-chloro-2-methylphenylamine
Uniqueness
4-Bromo-5-chloro-2-methylphenylisothiocyanate is unique due to the presence of both bromine and chlorine substituents on the aromatic ring. This dual substitution pattern can influence the compound’s reactivity and its interactions with biological targets .
Properties
IUPAC Name |
1-bromo-2-chloro-4-isothiocyanato-5-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNS/c1-5-2-6(9)7(10)3-8(5)11-4-12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMYSOAUHVIFPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N=C=S)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428375 | |
Record name | 4-Bromo-5-chloro-2-methylphenylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-19-5 | |
Record name | 1-Bromo-2-chloro-4-isothiocyanato-5-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886501-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-chloro-2-methylphenylisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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